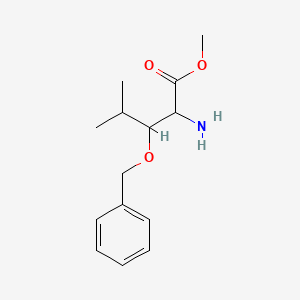
Methyl 2-amino-4-methyl-3-phenylmethoxypentanoate
Description
Methyl 2-amino-4-methyl-3-phenylmethoxypentanoate is an organic compound with a complex structure that includes an amino group, a methyl group, and a phenylmethoxy group attached to a pentanoate backbone
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
methyl 2-amino-4-methyl-3-phenylmethoxypentanoate |
InChI |
InChI=1S/C14H21NO3/c1-10(2)13(12(15)14(16)17-3)18-9-11-7-5-4-6-8-11/h4-8,10,12-13H,9,15H2,1-3H3 |
InChI Key |
OHTCEDAZHOJRDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C(=O)OC)N)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-methyl-3-phenylmethoxypentanoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or nickel, and solvents like methanol or ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-methyl-3-phenylmethoxypentanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce secondary amines .
Scientific Research Applications
Methyl 2-amino-4-methyl-3-phenylmethoxypentanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-amino-4-methyl-3-phenylmethoxypentanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the phenylmethoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4-methoxybenzoate
- Methyl 4-amino-2-methoxybenzoate
- Methyl 2-amino-3-methoxybenzoate
- Methyl 5-amino-2-methoxybenzoate
Uniqueness
Methyl 2-amino-4-methyl-3-phenylmethoxypentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylmethoxy group, in particular, differentiates it from other similar compounds and contributes to its specific interactions and applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


